Cas no 2137057-65-7 ((3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one)
![(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one structure](https://ja.kuujia.com/scimg/cas/2137057-65-7x500.png)
(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one 化学的及び物理的性質
名前と識別子
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- 2137057-65-7
- EN300-731739
- (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one
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- インチ: 1S/C9H14N4O/c14-9-8(11-2-1-3-12-9)4-7-5-10-6-13-7/h5-6,8,11H,1-4H2,(H,10,13)(H,12,14)/t8-/m0/s1
- InChIKey: ZONVXMYBSVCVOQ-QMMMGPOBSA-N
- ほほえんだ: O=C1[C@H](CC2=CN=CN2)NCCCN1
計算された属性
- せいみつぶんしりょう: 194.11676108g/mol
- どういたいしつりょう: 194.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 69.8Ų
(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-731739-1.0g |
(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one |
2137057-65-7 | 1g |
$0.0 | 2023-06-06 |
(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
(3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-oneに関する追加情報
Recent Advances in the Study of (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one (CAS: 2137057-65-7)
The compound (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one (CAS: 2137057-65-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel bioactive molecules. Its structure, featuring an imidazole ring and a diazepanone moiety, provides a unique pharmacophore that can interact with various biological targets. Researchers have explored its potential in modulating enzyme activity, particularly in the context of neurodegenerative diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as an inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study reported that (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one exhibited selective inhibition of HDAC6, with an IC50 value in the nanomolar range. This selectivity is particularly promising for developing targeted therapies with reduced off-target effects.
In addition to its HDAC inhibitory activity, recent research has investigated the compound's potential in addressing protein misfolding disorders. A preprint available on bioRxiv describes its ability to stabilize protein conformations and prevent aggregation, suggesting possible applications in Alzheimer's and Parkinson's diseases. The study utilized advanced NMR techniques to elucidate the compound's interaction with amyloid-beta peptides.
The synthetic routes to (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one have also seen improvements in recent years. A 2024 publication in Organic Process Research & Development outlined a more efficient asymmetric synthesis method with higher yields (78% overall) and improved stereoselectivity (>99% ee). This advancement addresses previous challenges in large-scale production and could facilitate further pharmacological studies.
Pharmacokinetic studies conducted in animal models have shown favorable absorption and distribution profiles for this compound, with good blood-brain barrier penetration - a crucial factor for its potential neurological applications. However, researchers note that metabolic stability remains an area for optimization, as hepatic clearance rates were higher than ideal in primate studies.
Ongoing clinical investigations are exploring the compound's safety profile and therapeutic window. Preliminary results from Phase I trials indicate acceptable toxicity levels at therapeutic doses, though comprehensive data is still being collected. The research community anticipates that these studies will provide crucial insights for further development.
In conclusion, (3S)-3-[(1H-imidazol-4-yl)methyl]-1,4-diazepan-2-one represents a promising lead compound with multiple potential therapeutic applications. Its unique structural features, combined with recent synthetic and pharmacological advancements, position it as an important molecule for future drug discovery efforts in oncology and neurodegenerative diseases.
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